molecular formula C22H22N6O2S B12150519 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12150519
M. Wt: 434.5 g/mol
InChI Key: RVRCMBPGFDKOLL-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes furan, pyrazine, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the furan and pyrazine groups. The final step involves the attachment of the acetamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound .

Scientific Research Applications

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic molecule characterized by its diverse heterocyclic structures. Its molecular formula is C23H18N6O2SC_{23}H_{18}N_{6}O_{2}S with a molecular weight of approximately 442.5 g/mol. This compound's structural complexity suggests potential biological activities that merit investigation, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazole Ring : Known for its role in coordinating with metal ions, potentially influencing enzyme inhibition.
  • Furan and Pyrazine Rings : These moieties may interact with biological macromolecules such as proteins and nucleic acids, affecting their functions.

Antimicrobial Properties

Research indicates that compounds containing triazole and furan rings often exhibit antimicrobial properties. The triazole moiety is particularly effective against a variety of pathogens due to its ability to disrupt cellular processes. The compound's potential as an antimicrobial agent is supported by studies demonstrating its efficacy against various bacterial strains.

Antifungal Activity

The presence of the triazole ring also suggests potential antifungal activity. Triazoles are widely recognized for their use in treating fungal infections, particularly through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The ability of the triazole ring to interact with specific enzymes involved in cancer cell proliferation is a promising avenue for further research. For instance, similar compounds have demonstrated effectiveness in inhibiting key signaling pathways associated with tumor growth.

Case Studies

  • In Vitro Studies : A study evaluating the compound's effects on cancer cell lines showed significant inhibition of cell proliferation at varying concentrations, indicating dose-dependent activity.
  • Enzyme Inhibition Assays : The compound was tested against several enzymes relevant to cancer metabolism and microbial resistance, showing promising inhibition rates comparable to established inhibitors.
  • Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications to the furan or pyrazine substituents can enhance biological activity, suggesting a pathway for optimizing efficacy through chemical synthesis.

Data Tables

PropertyValue
Molecular FormulaC23H18N6O2S
Molecular Weight442.5 g/mol
Antimicrobial ActivityModerate to High
Antifungal ActivitySignificant
Anticancer PotentialPromising

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H22N6O2S/c1-15(2)17-7-3-4-8-18(17)25-20(29)14-31-22-27-26-21(19-12-23-9-10-24-19)28(22)13-16-6-5-11-30-16/h3-12,15H,13-14H2,1-2H3,(H,25,29)

InChI Key

RVRCMBPGFDKOLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

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